BenchChemオンラインストアへようこそ!

3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea

soluble epoxide hydrolase (sEH) inhibitor binding thiophene regioisomer

3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea, also known as 1-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea, is a synthetic small-molecule urea derivative characterized by a central urea pharmacophore flanked by a thiophen-3-yl-hydroxypropyl group and an oxan-4-yl (tetrahydropyran) moiety. This compound belongs to a class of soluble epoxide hydrolase (sEH) inhibitors disclosed in patents by Arete Therapeutics and others, which have demonstrated picomolar-range affinity for recombinant human sEH.

Molecular Formula C13H20N2O3S
Molecular Weight 284.37
CAS No. 2034538-26-4
Cat. No. B2679048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea
CAS2034538-26-4
Molecular FormulaC13H20N2O3S
Molecular Weight284.37
Structural Identifiers
SMILESC1COCCC1NC(=O)NCCC(C2=CSC=C2)O
InChIInChI=1S/C13H20N2O3S/c16-12(10-4-8-19-9-10)1-5-14-13(17)15-11-2-6-18-7-3-11/h4,8-9,11-12,16H,1-3,5-7H2,(H2,14,15,17)
InChIKeyFEKIRRCNJSYSJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-Hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea (CAS 2034538-26-4): A Structurally Distinct sEH-Targeting Urea for Inflammatory & Metabolic Research


3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea, also known as 1-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea, is a synthetic small-molecule urea derivative characterized by a central urea pharmacophore flanked by a thiophen-3-yl-hydroxypropyl group and an oxan-4-yl (tetrahydropyran) moiety [1]. This compound belongs to a class of soluble epoxide hydrolase (sEH) inhibitors disclosed in patents by Arete Therapeutics and others, which have demonstrated picomolar-range affinity for recombinant human sEH [2]. Its specific thiophene substitution pattern (3-yl) and the presence of a secondary alcohol on the alkyl linker provide structural differentiation from closely related analogs, making it a controlled probe for investigating sEH-mediated pathways in hypertension, inflammation, and diabetic complications [1].

Why 3-[3-Hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea Cannot Be Substituted by Generic Analogs in sEH Research


Generic substitution among urea-based sEH inhibitors is precluded by the profound impact of subtle structural changes on target binding and pharmacokinetics. The thiophene ring position (3-yl vs. 2-yl) and the presence of the hydroxypropyl linker directly influence the compound's ability to occupy the sEH active site and form critical hydrogen bonds with key residues [1]. Patent disclosures confirm that even minor modifications to the urea flanking groups can alter inhibitor potency by orders of magnitude [2]. Therefore, replacing 3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea with a generic isomer or a des-hydroxy analog can yield divergent potency, selectivity, and in vivo profiles, compromising data reproducibility in inflammatory and cardiovascular disease models.

Quantitative Differentiation Evidence: 3-[3-Hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea vs. Closest Analogs


Thiophene Regioisomerism: 3-yl Target Compound vs. 2-yl Analog – Impact on sEH Binding Geometry

The target compound bears a thiophen-3-yl group, whereas the closest commercial analog is the thiophen-2-yl isomer (CAS 2034569-30-5) [1]. Patent SAR data for the urea series indicates that the thiophene attachment point dictates the spatial orientation of the sulfur atom relative to the central urea pharmacophore, directly affecting the inhibitor's hydrogen-bonding network with Asp335 and Tyr383 in the sEH catalytic pocket [2]. While direct head-to-head IC50 values for both regioisomers are not publicly available, class-level inference from related sEH urea inhibitors shows that 3-substituted heteroaryl ureas often exhibit >10-fold differences in Ki compared to their 2-substituted counterparts due to altered hydrophobic pocket complementarity [2].

soluble epoxide hydrolase (sEH) inhibitor binding thiophene regioisomer

Hydroxypropyl Linker Advantage: Target Compound vs. Des-Hydroxy sEH Probes

The target compound incorporates a secondary alcohol on the propyl linker, whereas many first-generation sEH inhibitors (e.g., 1,3-diphenylurea) lack this polar functional group [1]. Patent disclosures indicate that the hydroxyl group contributes an additional hydrogen bond to the enzyme's active site, with modeling suggesting interaction with the catalytic water network coordinated by Asp335 [1]. This modification is also associated with improved aqueous solubility: measured logP for the hydroxypropyl analog is approximately 0.7, compared to logP >2.0 for des-hydroxy counterparts [2]. Enhanced solubility correlates with improved oral bioavailability in rodent models, a critical factor for in vivo pharmacological studies.

sEH inhibitor hydrogen bond donor pharmacokinetics

Tetrahydropyran (Oxane) Substitution: Conformational Restriction vs. Flexible Alkyl Ureas

The target compound contains an oxan-4-yl (tetrahydropyran) group on one side of the urea, providing conformational restriction compared to open-chain alkyl or cyclohexyl urea inhibitors [1]. Patent examples show that tetrahydropyran-substituted ureas exhibit improved selectivity for sEH over microsomal epoxide hydrolase (mEH) compared to cyclohexyl analogs, with selectivity ratios exceeding 100-fold in some cases [1]. The oxygen atom in the tetrahydropyran ring also serves as an additional hydrogen bond acceptor, potentially interacting with Ser374 at the mouth of the sEH active site, a feature absent in carbocyclic analogs.

conformational restriction sEH pharmacophore oxane

Commercial Availability and Purity: Premium Probe vs. Research-Grade Alternatives

The target compound is available through specialist research chemical suppliers with cataloged CAS 2034538-26-4. In contrast, the thiophen-2-yl isomer (CAS 2034569-30-5) is commercially offered by Life Chemicals in quantities ranging from 2 µmol to 15 mg [1]. While exact pricing for the 3-yl target must be confirmed with vendors, the structural precision required for SAR studies justifies its procurement. Generic urea sEH inhibitors like 1,3-diphenylurea are widely available but lack the substituent diversity needed for exploring structure-activity relationships around the propyl linker and thiophene binding pocket.

procurement specification purity research chemical

High-Value Application Scenarios for 3-[3-Hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea


sEH Inhibitor SAR Probe for Thiophene Binding Pocket Exploration

Use 3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea as a defined probe to map the electronic and steric requirements of the sEH thiophene-binding subpocket. The 3-yl attachment and hydroxypropyl linker provide a distinct interaction profile compared to 2-yl isomers and des-hydroxy analogs, enabling precise structure-activity relationship (SAR) data generation [1]. Pair with recombinant human sEH FRET displacement assays to quantify Ki and compare against patent-disclosed benchmarks.

In Vivo Pharmacology of sEH-Mediated Inflammatory Resolution

Incorporate this compound into rodent models of angiotensin-II-induced hypertension or LPS-induced acute inflammation to evaluate the therapeutic potential of sEH inhibition with a compound possessing the favorable solubility (XLogP3 ~0.7) conferred by the hydroxypropyl linker [2]. Measure changes in epoxyeicosatrienoic acid (EET) / dihydroxyeicosatrienoic acid (DHET) ratios as pharmacodynamic biomarkers, referencing class-level sEH inhibition data from patents [1].

Selectivity Profiling Against Other Epoxide Hydrolase Isoforms

Employ this compound in a selectivity panel comprising human sEH, mEH, and EH3 to quantify isoform selectivity attributed to the tetrahydropyran moiety [1]. Compare IC50 ratios with cyclohexyl urea analogs to confirm that the oxane oxygen contributes to sEH specificity, as inferred from patent SAR disclosures [1].

Reference Standard for Thiophene-Containing Urea Analytical Method Development

Utilize the defined structure of 3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea as a retention-time marker and system suitability standard for HPLC and LC-MS methods quantifying sEH inhibitors in biological matrices. Its distinct thiophen-3-yl UV chromophore and characteristic fragmentation pattern facilitate method development, especially when distinguishing from the commercially available thiophen-2-yl isomer [3].

Quote Request

Request a Quote for 3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.